molecular formula C16H18ClN B1385396 N-Benzyl-3-(2-chlorophenyl)-1-propanamine CAS No. 566913-11-9

N-Benzyl-3-(2-chlorophenyl)-1-propanamine

Cat. No.: B1385396
CAS No.: 566913-11-9
M. Wt: 259.77 g/mol
InChI Key: NDHJYSJUXOUGBD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of N-Benzyl-3-(2-chlorophenyl)-1-propanamine can be traced through chemical database records, with the compound first appearing in systematic chemical literature in the early 21st century. According to PubChem records, the compound was initially cataloged in chemical databases on May 28, 2009, with subsequent modifications and updates continuing through May 18, 2025. This timeline suggests that the compound emerged during a period of intensive research into chlorinated phenylalkylamine derivatives, coinciding with broader investigations into the structure-activity relationships of substituted aromatic amines.

The compound's identification and characterization were part of larger systematic studies examining the effects of halogen substitution on phenylalkylamine scaffolds. Research efforts during this period focused on understanding how the position of chlorine substitution on the aromatic ring influences the overall molecular properties and potential applications. The ortho-chlorine substitution pattern in this compound represents one of several positional isomers that were systematically investigated to establish comprehensive structure-property relationships within this chemical class.

The development of this compound also reflects advances in synthetic methodologies that enabled efficient construction of complex amine structures. The benzylation of propylamine derivatives became a standard synthetic transformation during this period, facilitated by improved understanding of amine alkylation reactions and the availability of refined synthetic protocols. These methodological advances allowed researchers to systematically explore the chemical space around chlorinated phenylalkylamine structures, leading to the identification and characterization of compounds like this compound.

Significance in Chemical Research

This compound occupies a significant position in chemical research due to its structural relationship with other bioactive compounds and its utility as a synthetic intermediate. The compound serves as a representative example of how halogen substitution patterns influence the physicochemical properties of phenylalkylamine derivatives. Research investigations have demonstrated that the ortho-chlorine substitution pattern creates distinct electronic and steric effects compared to meta and para substitution patterns, making this compound valuable for structure-activity relationship studies.

The compound's significance extends to its role in synthetic chemistry, where it functions as a versatile building block for the construction of more complex molecular architectures. The presence of both the benzyl group and the chlorinated phenyl moiety provides multiple sites for further chemical modification, enabling the synthesis of diverse chemical libraries. This structural versatility has made the compound particularly valuable in medicinal chemistry research, where systematic structural modifications are essential for optimizing biological activity and selectivity profiles.

Recent research has highlighted the compound's importance in understanding the conformational preferences of substituted phenylalkylamine structures. The three-carbon chain connecting the benzyl amino group to the chlorinated phenyl ring allows for significant conformational flexibility, which has implications for how the molecule interacts with biological targets or participates in chemical reactions. This conformational aspect has been particularly relevant in computational chemistry studies that seek to predict the behavior of related compounds based on structural similarities.

Furthermore, the compound has gained recognition as a reference standard in analytical chemistry applications. Its well-defined structure and distinctive spectroscopic properties make it suitable for method development and validation in various analytical techniques. The compound's stability under standard laboratory conditions and its compatibility with common analytical solvents have contributed to its adoption as a reliable analytical standard in pharmaceutical and chemical research laboratories.

Overview of Chemical Classification and Structure

This compound belongs to the chemical class of substituted phenylalkylamines, specifically characterized as a secondary amine with both aromatic and aliphatic substituents. The compound's systematic name reflects its complex structural organization, which includes a propylamine backbone substituted with a benzyl group on the nitrogen atom and a 2-chlorophenyl group at the terminal carbon position. This structural arrangement places the compound within the broader category of N-benzylated phenylpropylamines, a subclass known for diverse biological and chemical properties.

The molecular formula of this compound is C₁₆H₁₈ClN, with a molecular weight of 259.77 grams per mole. The structure incorporates two distinct aromatic rings: an unsubstituted benzyl group attached to the nitrogen atom and a chlorine-substituted phenyl ring connected through a three-carbon alkyl chain. The presence of the chlorine atom in the ortho position of the phenyl ring significantly influences the compound's electronic distribution and steric properties, creating a unique chemical environment that distinguishes it from other positional isomers.

The compound's structural features can be systematically analyzed through its component parts. The central propylamine chain provides the fundamental backbone, with the nitrogen atom serving as the connection point for the benzyl substituent. The benzyl group contributes additional aromatic character and increases the overall molecular size, while the 2-chlorophenyl group introduces both electronic effects through the electron-withdrawing chlorine atom and potential steric interactions due to the ortho substitution pattern. These structural elements combine to create a molecule with distinctive physicochemical properties that reflect the contributions of each component.

Structural Component Description Chemical Contribution
Propylamine backbone Three-carbon chain with terminal amino group Provides conformational flexibility and basic character
Benzyl substituent Phenylmethyl group attached to nitrogen Increases lipophilicity and molecular volume
2-Chlorophenyl group Chlorine-substituted aromatic ring Introduces electronic effects and steric constraints
Secondary amine Nitrogen with two carbon substituents Determines basicity and hydrogen bonding properties

The three-dimensional structure of this compound exhibits significant conformational flexibility due to the rotatable bonds within the propyl chain and around the nitrogen-benzyl connection. This flexibility allows the molecule to adopt multiple energetically accessible conformations, each potentially exhibiting different interaction profiles with other molecules or surfaces. The ortho-chlorine substitution creates additional conformational constraints due to potential steric interactions with the propyl chain, influencing the overall conformational landscape of the molecule.

The compound's classification extends beyond simple structural descriptors to include its behavior under various chemical conditions. As a secondary amine, it exhibits basic properties with the nitrogen atom capable of accepting protons under acidic conditions. The presence of two aromatic rings contributes to the compound's UV absorption characteristics and influences its solubility profile in different solvents. The chlorine substituent affects both the electronic properties of the adjacent aromatic ring and the overall polarity of the molecule, creating a unique combination of properties that distinguishes this compound from closely related structural analogs.

Properties

IUPAC Name

N-benzyl-3-(2-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN/c17-16-11-5-4-9-15(16)10-6-12-18-13-14-7-2-1-3-8-14/h1-5,7-9,11,18H,6,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHJYSJUXOUGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Amidation and Reduction of Amide Precursors

One of the most detailed methods involves the synthesis of an amide intermediate followed by reduction to the target amine:

  • Step 1: Amidation
    β-2-chlorophenylpropionic acid is reacted with an appropriate benzylamine derivative, such as (R)-3-methoxy-α-methylbenzylamine, in toluene under reflux conditions. The reaction uses azeotropic removal of water (Dean-Stark apparatus) to drive the formation of the amide. The product is isolated by extraction and drying to yield N-((R)-α-methyl-3-methoxybenzyl)-3-(2-chlorobenzene)propanamide with high yield (~93.8%) as a solid.

  • Step 2: Reduction of Amide to Amine
    The amide is then reduced using a borane-tetrahydrofuran complex (BH3-THF) under inert atmosphere. The reaction temperature is carefully controlled (initially 0°C to 14°C during addition, then heated to ~68°C for 2 hours). After quenching with hydrochloric acid and removal of solvents, the crude amine hydrochloride salt is isolated by filtration and purified by recrystallization from ethanol-water mixtures. The final product is obtained as a white solid with yields around 90% or higher.

  • Key Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Amidation β-2-chlorophenylpropionic acid + (R)-3-methoxy-α-methylbenzylamine, reflux in toluene, Dean-Stark trap 93.8 Azeotropic water removal critical
Reduction Borane-THF complex, 0-14°C addition, then 68°C heating, quench with HCl >90 Inert atmosphere, careful temperature control
Purification Recrystallization from ethanol-water ~92 Ensures high purity of amine hydrochloride

This method is described in patent WO1996002492A1 and represents a robust approach for preparing chiral benzylpropanamines with high enantiomeric purity and yield.

Amine Exchange Reaction (Uncatalyzed) for N-Benzyl-3-(2-chlorophenyl)-1-propanamine Derivatives

A third approach involves an uncatalyzed amine exchange reaction:

  • Procedure:
    3-[(2-chlorophenyl)amino]propanamide is refluxed with benzylamine at elevated temperatures (~170–180°C) for extended periods (up to 48 hours). This reaction facilitates the exchange of the amine moiety, yielding N-benzyl-3-[(2-chlorophenyl)amino]propanamide derivatives.

  • Monitoring and Purification:
    Reaction progress is monitored by thin-layer chromatography (TLC). The product is isolated by cooling and filtration. Purity is confirmed by NMR and IR spectroscopy.

  • Reaction Summary:

Reactants Conditions Time Product Notes
3-[(2-chlorophenyl)amino]propanamide + benzylamine Reflux (170–180°C) ~48 hours N-Benzyl-3-[(2-chlorophenyl)amino]propanamide Uncatalyzed amine exchange

This method is reported in peer-reviewed chemical synthesis studies and provides an alternative route when catalytic hydrogenation or borane reduction is less desirable.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Typical Yield (%)
Amidation + Borane Reduction Amidation → Borane reduction β-2-chlorophenylpropionic acid + benzylamine, reflux; BH3-THF reduction High stereoselectivity, purity ~90–95
Imine Formation + Hydrogenation Imine formation → Pd/C hydrogenation Benzaldehyde + amine in methanol; Pd/C, H2 gas Simple, scalable, no intermediate isolation >90
Amine Exchange (Uncatalyzed) Amine exchange reflux 3-[(chlorophenyl)amino]propanamide + benzylamine, reflux 170–180°C No catalyst needed, straightforward Moderate to high

Detailed Research Findings and Notes

  • The borane reduction method allows for enantiomerically enriched products when starting from chiral amides, useful in pharmaceutical synthesis where stereochemistry is critical.

  • The imine hydrogenation approach tolerates water and is operationally simpler, making it attractive for large-scale industrial synthesis.

  • The uncatalyzed amine exchange method, although requiring harsh conditions and longer reaction times, avoids metal catalysts and can be useful for certain derivatives or when catalyst residues must be minimized.

  • Analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and GC analysis are essential for monitoring reaction progress and confirming product purity in all methods.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3-(2-chlorophenyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

N-Benzyl-3-(2-chlorophenyl)-1-propanamine serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions:

  • Synthetic Routes : The compound can be synthesized via the reaction of benzylamine with 2-chlorobenzaldehyde, followed by reduction using agents such as sodium borohydride or lithium aluminum hydride.
  • Reactions : It can undergo oxidation to form amides or nitriles, reduction to yield secondary or tertiary amines, and substitution reactions involving the chlorophenyl group.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeProducts FormedCommon Reagents
OxidationAmides or nitrilesPotassium permanganate, chromium trioxide
ReductionSecondary or tertiary aminesSodium borohydride, lithium aluminum hydride
SubstitutionVarious substituted derivativesSodium methoxide, potassium tert-butoxide

The compound has garnered attention for its potential biological activities. Research indicates it may act as a ligand in receptor binding assays and influence neurotransmitter systems.

Neuropharmacology

This compound has been investigated for its effects on dopaminergic and serotonergic pathways. These pathways are critical in the treatment of neurological disorders such as depression and anxiety.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. Further research is required to elucidate its efficacy and underlying mechanisms.

Pharmacological Applications

Ongoing research is exploring the therapeutic potential of this compound in various medical applications:

  • Potential Therapeutics : Investigations into its use as an inhibitor or modulator of specific enzymes or receptors are underway. This could lead to the development of new pharmaceuticals targeting various diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as a precursor in various chemical processes. Its unique structural properties confer distinct chemical and biological characteristics that are advantageous for industrial applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in specific applications:

  • Study on Neuropharmacological Effects : A study demonstrated that compounds similar to this compound could enhance serotonin receptor activity, indicating potential use in treating mood disorders .
  • Antimicrobial Efficacy Research : Research indicated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-Benzyl-3-(2-chlorophenyl)-1-propanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

N-Benzyl-3-(2-fluorophenyl)prop-2-yn-1-amine (1q)
  • Molecular Formula : C₁₆H₁₅FN
  • Backbone: Propargyl (C≡C) linkage introduces rigidity and linearity compared to the saturated propane chain. Synthesis: Prepared via palladium-catalyzed coupling (72% yield), indicating distinct reactivity due to the triple bond . Physical Properties: Higher polarity (Rf = 0.40 in 20% EtOAc/pentane) compared to the target compound, likely due to the propargyl group .
3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
  • Molecular Formula: C₂₈H₃₄BrNO
  • Substituents: Benzyloxy and diisopropyl groups increase molecular weight (480.48 g/mol) and lipophilicity . Applications: Marketed as a specialty chemical, suggesting utility in catalysis or medicinal chemistry .

Aromatic Backbone Modifications

Benzydamine Hydrochloride
  • Molecular Formula : C₁₉H₂₃N₃O·HCl
  • Key Differences: Core Structure: Incorporates an indazol-3-yloxy group instead of 2-chlorophenyl, enabling hydrogen bonding via the oxygen atom. Pharmacology: Clinically used as a non-steroidal anti-inflammatory agent, highlighting the impact of heterocyclic moieties on bioactivity . Solubility: Hydrochloride salt form improves water solubility, unlike the neutral tertiary amine structure of the target compound .
N-Methyl-3,3-diphenylpropan-1-amine Hydrochloride
  • Molecular Formula : C₁₆H₂₀ClN
  • Key Differences: Substituents: Diphenyl groups at C3 create significant steric bulk, reducing conformational flexibility.

Amine Group Variations

N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine
  • Molecular Formula: C₂₄H₂₄F₃NO
  • Key Differences: Trifluoromethyl Group: Enhances lipophilicity and electron-withdrawing effects, impacting receptor binding. Crystal Structure: Monoclinic (P21/c) with a density of 1.225 g/cm³, suggesting compact packing due to the trifluoromethyl group .
N,N-Diisopropyl Derivatives

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Properties/Applications Reference
N-Benzyl-3-(2-chlorophenyl)-1-propanamine C₁₆H₁₈ClN 259.78 2-Chlorophenyl, Benzyl Not Reported Synthetic intermediate
N-Benzyl-3-(2-fluorophenyl)prop-2-yn-1-amine C₁₆H₁₅FN 240.29 2-Fluorophenyl, Propargyl 72% Rf = 0.40; Orange oil
Benzydamine Hydrochloride C₁₉H₂₃N₃O·HCl 345.87 Indazol-3-yloxy, HCl salt Not Reported Anti-inflammatory drug
3-(2-(Benzyloxy)-5-bromophenyl)-...propan-1-amine C₂₈H₃₄BrNO 480.48 5-Bromo, Benzyloxy, Diisopropyl Not Reported Specialty chemical
N-Methyl-3,3-diphenylpropan-1-amine HCl C₁₆H₂₀ClN 261.79 Diphenyl, N-methyl Not Reported Potential CNS agent

Research Implications

  • Halogen Effects : Chlorine’s larger atomic radius and polarizability compared to fluorine may enhance hydrophobic interactions in biological systems .
  • Backbone Flexibility : Saturated propane chains (target compound) offer conformational flexibility, whereas propargyl or rigid aromatic systems (e.g., indazole) restrict motion, affecting target binding .
  • Amine Substitution : N-Benzyl groups improve lipid solubility, while N-diisopropyl or N-methyl groups alter metabolic pathways and steric accessibility .

Biological Activity

N-Benzyl-3-(2-chlorophenyl)-1-propanamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound features a benzyl group and a 2-chlorophenyl moiety, contributing to its distinct chemical reactivity and biological interactions. The presence of the chlorophenyl group enhances lipophilicity, potentially influencing its ability to cross biological membranes and interact with various targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes.

  • Receptor Interaction : Studies indicate that the compound may act as a ligand in receptor binding assays, modulating the activity of neurotransmitter receptors. This modulation can influence various biochemical pathways, impacting physiological responses such as mood regulation and pain perception .
  • Enzyme Modulation : The compound has shown potential as an inhibitor or modulator of certain enzymes, affecting their catalytic activity through binding to active sites or altering protein conformation.

Pharmacological Applications

Research has highlighted several pharmacological applications for this compound:

  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, it may influence dopaminergic or serotonergic pathways, which are critical in conditions such as depression and anxiety.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Further investigation is needed to elucidate its efficacy against specific pathogens and the underlying mechanisms.

Case Studies

Several case studies have been conducted to evaluate the effects of this compound in vivo:

  • Neurobehavioral Studies : In animal models, administration of the compound has been associated with alterations in behavior indicative of anxiolytic or antidepressant effects. These studies often utilize standardized behavioral tests to assess changes in anxiety-like or depressive behaviors following treatment .
  • Toxicological Assessments : Toxicity studies have been performed to determine the safety profile of this compound. Results indicate a need for careful dosing due to potential adverse effects at higher concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-Benzyl-3-methoxy-1-propanamineMethoxy group additionNeurotransmitter modulation
BenzylamineLacks propanamine structureLimited biological activity
N-Benzyl-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamideAdditional furan ringPotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Benzyl-3-(2-chlorophenyl)-1-propanamine, and how can reaction yields be optimized?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used, particularly with aryl halides (e.g., 2-chloroiodobenzene) as substrates. Key steps include:

  • Substrate activation : Use of 1.2 equivalents of aryl halide to ensure complete conversion .
  • Purification : Sequential flash column chromatography (e.g., Biotage systems with gradients like 10–40% EtOAc in pentane) improves purity. Yields can reach 60–72% depending on halogen substituent reactivity .
  • Additives : Aryl iodides may enhance reaction efficiency by stabilizing intermediates, though mechanistic details require further study .

Q. How can researchers validate the structural identity of This compound post-synthesis?

  • Methodological Answer :

  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M + H]+) with deviations <3 ppm .
  • Chromatography : Thin-layer chromatography (TLC) with solvent systems like DCM/EA/MeOH (6:4:0.3) provides Rf values for consistency checks .
  • Cross-referencing : Compare spectral data (e.g., NMR, IR) with literature values from peer-reviewed sources (avoiding non-academic databases like ) .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with This compound in calcium-sensing receptor (CaSR) studies?

  • Methodological Answer :

  • In vitro assays : Use HEK293 cells transfected with CaSR mutants to assess compound efficacy. Measure intracellular calcium mobilization via fluorescent dyes (e.g., Fura-2) .
  • Mutation analysis : The compound (R-568) corrects inactivating CaSR mutations (e.g., I554N) by increasing receptor sensitivity to extracellular calcium, as shown in dose-response experiments .
  • Data interpretation : Normalize responses to wild-type CaSR activity and apply nonlinear regression models to calculate EC50 values .

Q. How do researchers resolve contradictions in reported synthetic yields for halogen-substituted analogs of this compound?

  • Methodological Answer :

  • Variable control : Differences in halogen reactivity (e.g., fluoro vs. chloro substituents) impact coupling efficiency. Use Hammett constants (σ) to predict electronic effects .
  • Steric effects : Ortho-substituted aryl halides (e.g., 2-chlorophenyl) may reduce yields due to hindered Pd catalyst access. Optimize ligand-catalyst pairs (e.g., XPhos/Pd(OAc)2) .
  • Reproducibility : Document reaction conditions (e.g., solvent purity, degassing protocols) to minimize batch-to-batch variability .

Q. What strategies are recommended for analyzing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC-MS .
  • Metabolite identification : Use liver microsomes (human or rat) to identify oxidative metabolites. Structural elucidation relies on tandem MS/MS fragmentation patterns .

Q. How can computational modeling predict the binding affinity of This compound to CaSR?

  • Methodological Answer :

  • Docking studies : Use CaSR crystal structures (PDB ID: 5K5X) and software like AutoDock Vina to model ligand-receptor interactions. Focus on residues critical for calcimimetic activity (e.g., Ser147, Glu837) .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess conformational changes .

Data Contradiction and Reproducibility

Q. Why do discrepancies arise in reported chromatographic retention factors (Rf) for this compound?

  • Methodological Answer :

  • Solvent batch variability : Trace impurities in solvents (e.g., MeOH stabilizers) alter polarity. Use HPLC-grade solvents and pre-saturate TLC chambers .
  • Stationary phase differences : Silica gel particle size (e.g., 40–63 µm vs. 63–200 µm) affects migration. Standardize silica source (e.g., Merck SiO2 60) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Benzyl-3-(2-chlorophenyl)-1-propanamine
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N-Benzyl-3-(2-chlorophenyl)-1-propanamine

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